molecular formula C9H8IN3O2 B3323438 Methyl 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate CAS No. 1638763-33-3

Methyl 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Cat. No. B3323438
CAS RN: 1638763-33-3
M. Wt: 317.08 g/mol
InChI Key: SWQAEVOFEIGKSW-UHFFFAOYSA-N
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Description

Methyl 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure and has been synthesized using various methods.

Scientific Research Applications

Synthesis of Pyrrolo[2,3-d]pyrimidines

“Methyl 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate” is a key compound in the synthesis of pyrrolo[2,3-d]pyrimidines . The methods for this synthesis are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .

Biological Activities

This compound and its derivatives show a wide range of biological activities such as antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory . Furthermore, 7-deazapurine derivatives were reported as inhibitors of Bruton’s tyrosine kinase, serine/threonine kinase Akt1, and Ca-dependent protein kinase 1 .

Antibiotics

Tubercidin, toyocamycin, and sangivamycin antibiotics are natural products with a pyrrolo[2,3-d]pyrimidine scaffold . This suggests that “Methyl 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate” could potentially be used in the development of new antibiotics.

α-Amylase Inhibitors

Pyrrolo[2,3-d]pyrimidine-based analogues have been designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes . In vitro antidiabetic analysis demonstrated excellent antidiabetic action for certain compounds .

Anticancer Applications

Mechanistic investigations of certain derivatives of this compound revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells . This was accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Future Drug Development

The in vitro biological assessments, ADMET, molecular docking, and MD modelling reveal that certain hybrid analogs may be employed in the development of future antidiabetic drugs .

Mechanism of Action

Target of Action

Methyl 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a compound with a structural similarity to purine . This compound and its derivatives are known to target several kinases, including Bruton’s tyrosine kinase, serine/threonine kinase Akt1, and Ca-dependent protein kinase 1 . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.

Mode of Action

The compound interacts with its targets by binding to the active sites of these kinases, thereby inhibiting their activity . This interaction leads to changes in the phosphorylation status of downstream proteins, altering their function and ultimately affecting cellular processes such as cell proliferation and survival .

Biochemical Pathways

The inhibition of these kinases affects multiple biochemical pathways. For instance, the inhibition of Akt1 can disrupt the PI3K/Akt signaling pathway, which plays a key role in cell survival and growth . Similarly, the inhibition of Bruton’s tyrosine kinase can affect B-cell receptor signaling, impacting B-cell development and function .

Pharmacokinetics

Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its targets.

Result of Action

The result of the compound’s action is the modulation of cellular processes controlled by its target kinases. This can lead to effects such as the inhibition of cell proliferation and induction of apoptosis . These effects make Methyl 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate and its derivatives potential candidates for the development of anticancer and anti-inflammatory drugs .

properties

IUPAC Name

methyl 5-iodo-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN3O2/c1-13-4-6(10)5-3-11-7(9(14)15-2)12-8(5)13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQAEVOFEIGKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=C(N=C21)C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201139864
Record name 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-iodo-7-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

CAS RN

1638763-33-3
Record name 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-iodo-7-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638763-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-iodo-7-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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